molecular formula C16H22O5 B5187751 diethyl (3-phenoxypropyl)malonate CAS No. 6345-89-7

diethyl (3-phenoxypropyl)malonate

Cat. No. B5187751
CAS RN: 6345-89-7
M. Wt: 294.34 g/mol
InChI Key: AMGGSCWBFBWZTO-UHFFFAOYSA-N
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Description

Diethyl (3-phenoxypropyl)malonate, also known as phenoxypropyl malonic acid diethyl ester, is a chemical compound that is commonly used in scientific research. It is a malonic acid derivative that has a phenoxypropyl group attached to one of its carboxyl groups. This compound is widely used in organic synthesis and medicinal chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two ester groups.
Biochemical and Physiological Effects:
Diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antitumor activity in various cancer cell lines. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One of the major advantages of using diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate in lab experiments is its ease of synthesis. It is also a versatile building block that can be used in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate. One potential direction is to explore its antitumor activity in vivo using animal models. Another potential direction is to investigate its antiviral activity against other viruses. Additionally, further research is needed to understand its mechanism of action and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate can be achieved through a multi-step process. The first step involves the reaction of 3-diethyl (3-phenoxypropyl)malonatel bromide with diethyl malonate in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of various bioactive molecules such as antitumor agents, antiviral agents, and anti-inflammatory agents. It is also used as a precursor in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

diethyl 2-(3-phenoxypropyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-19-15(17)14(16(18)20-4-2)11-8-12-21-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGGSCWBFBWZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286082
Record name Diethyl (3-phenoxypropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-phenoxypropyl)malonate

CAS RN

6345-89-7
Record name NSC43726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3-phenoxypropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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